2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid
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Overview
Description
2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid is a complex organic compound with the molecular formula C14H10O8 This compound is characterized by its unique furobenzofuran structure, which includes multiple functional groups such as carboxyl and ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the furobenzofuran core, followed by functional group modifications to introduce the carboxymethyl and other substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic reactions, solvent extraction, and crystallization are often employed to scale up the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxyl and ketone sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, pH, and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furobenzofuran derivatives with different substituents. Examples are:
- 2,2’-(3,7-Dioxo-5,7-dihydro-1H,3H-furo3,4-fbenzofuran-1,5-diyl)diacetic acid
- 1H,3H-Benzo[1,2-c:4,5-c’]difuran-1,5-diacetic acid .
Uniqueness
What sets 2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C14H10O8 |
---|---|
Molecular Weight |
306.22 g/mol |
IUPAC Name |
2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid |
InChI |
InChI=1S/C14H10O8/c15-11(16)3-9-5-1-7-6(2-8(5)14(20)21-9)10(4-12(17)18)22-13(7)19/h1-2,9-10H,3-4H2,(H,15,16)(H,17,18) |
InChI Key |
IUKYJNCDSUILBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(OC(=O)C2=CC3=C1C(=O)OC3CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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